PF-03716556

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

PF-03716556 acts as a proton pump inhibitor (PPI). PPIs work by blocking the enzyme H+,K+-ATPase, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in acid secretion within the stomach. By inhibiting H+,K+-ATPase, PF-03716556 reduces the production of stomach acid, potentially leading to relief from GERD symptoms [, ].

In Vitro Studies

Studies conducted in vitro (in a test tube) have shown that PF-03716556 is a potent and selective inhibitor of H+,K+-ATPase. It exhibits high inhibitory activity against the enzyme with a pIC50 value (a measure of inhibitory potency) of around 6.0 [, ]. Additionally, PF-03716556 demonstrates selectivity towards H+,K+-ATPase, showing no activity against Na+,K+-ATPase, another important enzyme [, ].

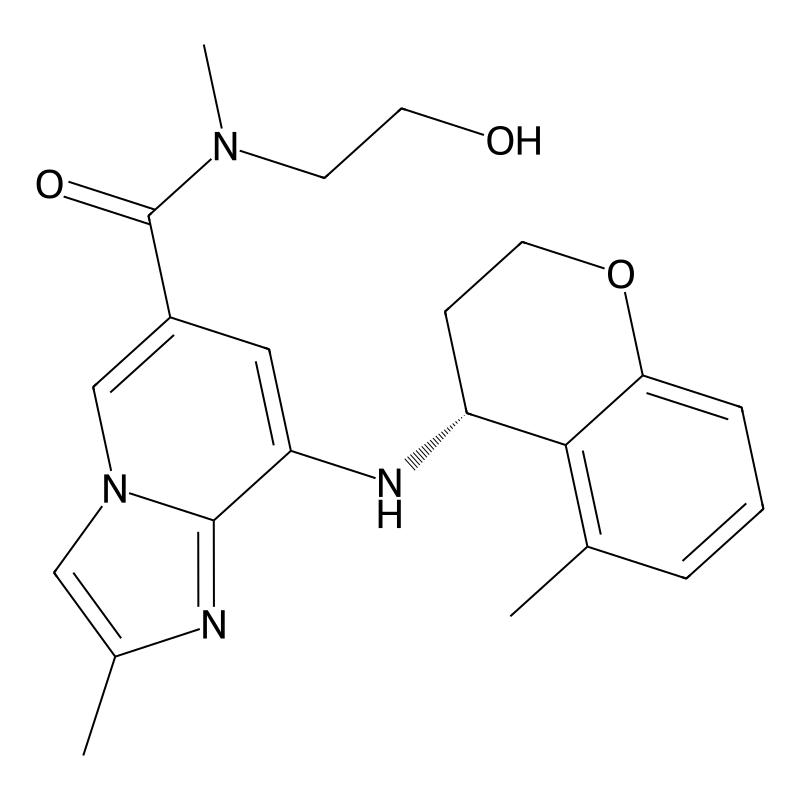

PF-03716556 is a novel compound classified as a potassium-competitive acid blocker, specifically designed to inhibit the gastric H, K-ATPase enzyme, which plays a crucial role in gastric acid secretion. It is characterized by its unique chemical structure, which includes an imidazo[1,2-a]pyridine core and a (4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl amino group. This structure contributes to its high selectivity and potency in inhibiting gastric acid production, making it particularly relevant for treating gastroesophageal reflux disease and other acid-related disorders .

- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles under basic conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

PF-03716556 exhibits potent biological activity as a selective inhibitor of the gastric H, K-ATPase. It has demonstrated a competitive and reversible mode of action, effectively reducing gastric acid secretion in various animal models. In vitro studies have shown that it has a pIC value of approximately 6.026 to 7.095, indicating strong inhibitory potency against porcine H, K-ATPase in both ion-leaky and ion-tight assays . Importantly, it shows no significant activity against Na, K-ATPase, which helps minimize potential side effects associated with off-target interactions .

The synthesis of PF-03716556 typically involves multi-step synthetic routes. Key steps include:

- Condensation: The initial step often involves the condensation of 2-aminopyridine with α-haloketones.

- Cyclization: Following condensation, cyclization occurs to form the imidazo[1,2-a]pyridine structure.

- Functionalization: The final step includes functionalization at the 6-position of the imidazo ring.

Common solvents used in these reactions include ethanol and acetonitrile, while catalysts such as palladium or copper salts may be employed to enhance yields .

PF-03716556 is primarily utilized in the treatment of gastroesophageal reflux disease due to its ability to inhibit gastric acid secretion effectively. Its unique mechanism allows for rapid onset of action and prolonged efficacy without developing tolerance over time. This makes it a promising candidate for managing chronic acid-related conditions compared to traditional proton pump inhibitors .

Studies on PF-03716556 have highlighted its interaction with the gastric H, K-ATPase enzyme at a molecular level. The compound binds competitively at the cation-binding site, blocking potassium entry and thereby preventing enzyme activation. Structural analyses using cryo-electron microscopy have provided insights into how PF-03716556 interacts with the proton pump, revealing its binding mode and confirming its selectivity among other potassium-competitive acid blockers .

PF-03716556 shares similarities with several other potassium-competitive acid blockers (P-CABs). Here are some notable comparisons:

| Compound | Structure Type | Selectivity | Potency (pIC50) | Unique Features |

|---|---|---|---|---|

| PF-03716556 | Imidazo[1,2-a]pyridine derivative | High for H, K-ATPase | 6.026 - 7.095 | Competitive binding at cation site |

| Vonoprazan | Pyrrole derivative | High for H, K-ATPase | Highest among P-CABs | Deep binding mode affecting cation transport |

| Tegoprazan | Pyridine derivative | High for H, K-ATPase | Moderate | Unique structural features influencing binding |

| Revaprazan | Tetrahydroisoquinoline derivative | High for H, K-ATPase | Moderate | Distinct binding pose affecting pharmacodynamics |

| SCH28080 | Imidazo-pyridine derivative | High for H, K-ATPase | Lower than PF-03716556 | Binds at luminal entrance rather than deep in conduit |

PF-03716556 is distinguished by its specific structural modifications that enhance selectivity and potency against gastric H, K-ATPase compared to these similar compounds .